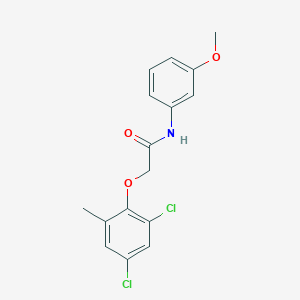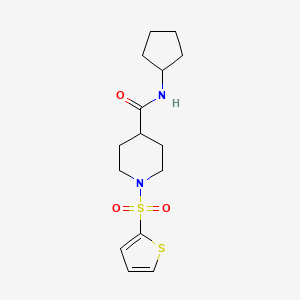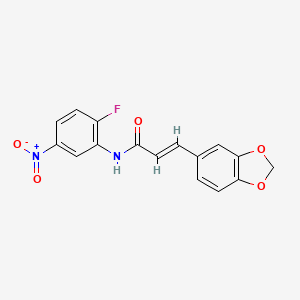
4-(2-cyclododecylethanethioyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclododecylethanethioyl)morpholine, also known as CDTEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic molecule that contains a morpholine ring and a thioether group. CDTEM is a versatile molecule that has been used in various fields of research, including drug discovery, material science, and nanotechnology.
Wirkmechanismus
The mechanism of action of 4-(2-cyclododecylethanethioyl)morpholine is not fully understood. However, it is believed that the thioether group in this compound plays a crucial role in its biological activity. The thioether group is known to interact with proteins and enzymes, which may be responsible for the observed anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been found to modulate the activity of various enzymes and proteins, including proteasomes and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-cyclododecylethanethioyl)morpholine is a relatively stable molecule that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, this compound is not very soluble in water, which limits its potential applications in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-cyclododecylethanethioyl)morpholine. One potential application is in the development of new anti-cancer drugs. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new materials. This compound has been used as a building block in the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and enzymes.
Synthesemethoden
The synthesis of 4-(2-cyclododecylethanethioyl)morpholine involves the reaction of morpholine and cyclododecanone with elemental sulfur. The reaction takes place under mild conditions and yields a high purity product. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive molecule for research purposes.
Wissenschaftliche Forschungsanwendungen
4-(2-cyclododecylethanethioyl)morpholine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and gene therapy.
Eigenschaften
IUPAC Name |
2-cyclododecyl-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NOS/c21-18(19-12-14-20-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIZDYPANJYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)



![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)




![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)